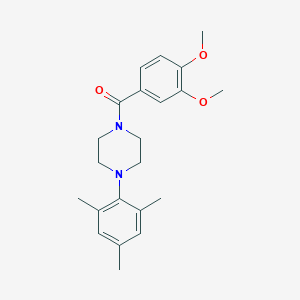
4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide, also known as PPNS, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. The compound is a sulfonamide derivative and has been shown to have significant biological activity in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. 4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. 4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide has been shown to have significant biochemical and physiological effects in various scientific research studies. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide has been shown to modulate the immune system by inhibiting the activity of immune cells such as T cells and B cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide has several advantages for lab experiments, including its high potency and specificity for various targets in the body. However, the compound also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide, including further studies on its mechanism of action, its potential as a therapeutic agent for various diseases, and its potential as a tool for studying various biological processes in the body. Additionally, further research is needed to optimize the synthesis of 4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide and to develop more efficient methods for delivering the compound to target tissues in the body.
In conclusion, 4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide is a chemical compound that has significant potential as a therapeutic agent for various diseases. The compound has been extensively studied for its biological activity and has been shown to have significant effects on various biochemical and physiological processes in the body. Future research on 4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide is needed to fully understand its mechanism of action and to develop more efficient methods for delivering the compound to target tissues in the body.
Métodos De Síntesis
The synthesis of 4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide involves the reaction of 4-propoxy-1-naphthalenesulfonyl chloride with 2-pyridinecarboxamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified by column chromatography to obtain pure 4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide.
Aplicaciones Científicas De Investigación
4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide has been studied extensively for its potential as a therapeutic agent in various scientific research studies. The compound has been shown to have significant biological activity in inhibiting the growth of cancer cells, reducing inflammation, and modulating the immune system. 4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide has also been studied for its potential as an anti-diabetic agent and as a treatment for neurological disorders such as Alzheimer's disease.
Propiedades
Nombre del producto |
4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide |
|---|---|
Fórmula molecular |
C18H18N2O3S |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
4-propoxy-N-pyridin-2-ylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H18N2O3S/c1-2-13-23-16-10-11-17(15-8-4-3-7-14(15)16)24(21,22)20-18-9-5-6-12-19-18/h3-12H,2,13H2,1H3,(H,19,20) |
Clave InChI |
DOPGDEXLJDYLPB-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=N3 |
SMILES canónico |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=N3 |
Solubilidad |
0.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
![ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B288435.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)









